N-(3-(dimethylamino)propyl)-2,6-difluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzamide derivative with a dimethylamino propyl group, a difluorobenzene group, and a methoxybenzothiazole group. Benzamide derivatives are often used in medicinal chemistry due to their bioactive properties .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, benzamide derivatives are typically synthesized through the reaction of an amine with a carboxylic acid or its derivatives .Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives, including compounds structurally related to N-(3-(dimethylamino)propyl)-2,6-difluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride, have been studied for their corrosion inhibiting effects. In a study conducted by Hu et al. (2016), two benzothiazole derivatives were synthesized and demonstrated to provide significant corrosion protection for carbon steel in a 1 M HCl solution, surpassing the efficiency of previously reported benzothiazole family inhibitors. These inhibitors are capable of adsorbing onto surfaces through both physical and chemical means, suggesting a potential application for the compound in corrosion inhibition contexts (Hu et al., 2016).
Antimicrobial and Anticancer Activity
Research on benzothiazole derivatives also extends into the fields of antimicrobial and anticancer activity. A study by Deep et al. (2016) on a series of 4-thiazolidinone derivatives highlighted the potent antimicrobial and anticancer properties of these compounds. One derivative in particular exhibited significant antimicrobial and anticancer activity, indicating the therapeutic potential of benzothiazole derivatives in treating infections and cancer (Deep et al., 2016).
Peptide Coupling
The utility of benzothiazole derivatives in peptide synthesis is demonstrated through their application in coupling reactions. Brunel, Salmi, and Letourneux (2005) utilized a benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate reagent (BOP) for the efficient coupling of conjugated carboxylic acids with methyl ester amino acids hydrochloride. This method facilitated the synthesis of various substituted amino acid derivatives, including important enzymatic substrates, showcasing the role of benzothiazole derivatives in peptide coupling processes (Brunel, Salmi, & Letourneux, 2005).
Future Directions
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-2,6-difluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O2S.ClH/c1-24(2)11-6-12-25(19(26)17-13(21)7-4-8-14(17)22)20-23-18-15(27-3)9-5-10-16(18)28-20;/h4-5,7-10H,6,11-12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLMQZLCFWYFLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=C(C=CC=C3F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(dimethylamino)propyl)-2,6-difluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.